molecular formula C16H21NO4 B8089811 cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate

Cat. No.: B8089811
M. Wt: 291.34 g/mol
InChI Key: DXLXLBWDINXHBH-OKILXGFUSA-N
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Description

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate typically involves the reaction of diethyl azetidine-2,4-dicarboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the azetidine nitrogen. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides of the azetidine ring.

    Reduction: Reduced derivatives with hydrogenated azetidine ring.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell division processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl azetidine-2,4-dicarboxylate: Lacks the benzyl group, making it less hydrophobic.

    Benzyl azetidine-2,4-dicarboxylate: Contains only one diethyl ester group, affecting its reactivity and solubility.

    cis-Diethyl 1-phenylazetidine-2,4-dicarboxylate: Similar structure but with a phenyl group instead of a benzyl group, altering its electronic properties.

Uniqueness

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both diethyl ester and benzyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXLBWDINXHBH-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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